1,2,4,5-Tetraiodo-1H-imidazole
Description
Significance within Halogenated Heterocycles
Halogenated heterocycles are a class of organic compounds that are integral to various scientific disciplines, including medicinal chemistry and materials science. The introduction of halogen atoms to a heterocyclic core can dramatically alter the molecule's physical, chemical, and biological properties. In this context, 1,2,4,5-Tetraiodo-1H-imidazole is of particular interest due to the presence of four iodine atoms. These iodine atoms are not merely passive substituents; they actively participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition for its role in crystal engineering and the design of supramolecular assemblies. The high degree of iodination in this imidazole (B134444) derivative makes it an exceptional building block for constructing complex architectures with precisely controlled geometries.
Overview of Imidazole Core in Advanced Chemical Systems
The imidazole ring is a five-membered heterocycle containing two nitrogen atoms. numberanalytics.comresearchgate.net This structural motif is a fundamental component of many biologically important molecules, including the amino acid histidine and nucleic acids. researchgate.net The imidazole core imparts a unique combination of properties, including aromaticity, basicity, and the ability to act as a ligand for metal ions. numberanalytics.com Its derivatives have found widespread applications in pharmaceuticals, with examples including antifungal agents and antiviral drugs. researchgate.netacs.org In the realm of materials science, imidazole-based compounds are being investigated for their potential in creating sustainable materials with high thermal stability and ionic conductivity. numberanalytics.com The versatility of the imidazole core, stemming from its tunable electronic properties and multiple sites for functionalization, makes it a privileged scaffold in the development of advanced chemical systems. numberanalytics.comresearchgate.net
Historical Context of Polyiodoimidazole Research
The study of polyiodoimidazoles has evolved from the foundational work on the parent imidazole molecule, first synthesized by Heinrich Debus in 1858. researchgate.net The exploration of iodinated imidazoles has been driven by the desire to create novel structures with enhanced properties. The synthesis of iodo-substituted imidazoles, such as 4,5-diiodo-1H-imidazole, has been a subject of investigation, with methods developed to control the regioselectivity of iodination. google.com Research in this area has expanded to include the synthesis of various substituted imidazoles, including tri- and tetra-substituted derivatives. researchgate.netrsc.orgcymitquimica.com The development of efficient synthetic protocols, often employing multicomponent reactions, has been crucial for accessing a diverse range of polyiodoimidazoles. researchgate.netnih.govnih.govrsc.org These compounds serve as valuable intermediates in organic synthesis and as key components in the development of new materials and catalysts. researchgate.netchemscene.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C3HI4N2 |
| Molecular Weight | 572.67 g/mol |
| Appearance | Solid |
| Melting Point | 198-202 °C |
Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR | Spectral data for the related 1,2,4,5-tetramethylimidazole (B154414) shows signals for the methyl protons. chemicalbook.com |
| ¹³C NMR | Spectral data for related tetrasubstituted imidazoles have been reported. rsc.org |
| Mass Spectrometry | The molecular ion peak would be expected at m/z 572.67. |
| Infrared (IR) | The IR spectrum of the related 1,2,4,5-tetraphenyl-1H-imidazole shows characteristic bands for the imidazole ring and phenyl groups. researchgate.net |
Properties
CAS No. |
1745-82-0 |
|---|---|
Molecular Formula |
C3I4N2 |
Molecular Weight |
571.66 g/mol |
IUPAC Name |
1,2,4,5-tetraiodoimidazole |
InChI |
InChI=1S/C3I4N2/c4-1-2(5)9(7)3(6)8-1 |
InChI Key |
DBIVLURTWULBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N(C(=N1)I)I)I)I |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 1,2,4,5 Tetraiodo 1h Imidazole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
¹H NMR Chemical Shift Analysis and Proton Environment
The ¹H NMR spectrum of 1,2,4,5-Tetraiodo-1H-imidazole is expected to be simple, showing a single resonance corresponding to the N-H proton. The chemical shift of this proton would be significantly influenced by the strong electron-withdrawing effects of the four iodine atoms, likely causing it to appear at a higher frequency (downfield) compared to the N-H proton of unsubstituted imidazole (B134444). However, no specific experimental or predicted ¹H NMR data for this compound has been reported in the surveyed literature. For comparison, the N-H proton of unsubstituted imidazole appears at approximately 12.7 ppm in DMSO-d₆. rsc.org
¹³C NMR Carbon Skeletal Characterization
The ¹³C NMR spectrum of this compound would provide crucial information about the carbon framework of the molecule. The spectrum is expected to show two distinct signals for the C2 and the equivalent C4/C5 carbons. The chemical shifts of these carbons would be heavily influenced by the "heavy atom effect" of the directly attached iodine atoms, which typically induces a significant upfield shift (to lower frequency). This effect, combined with the electronic effects of the iodine substituents, makes theoretical prediction challenging without experimental validation. Currently, no published ¹³C NMR data for this compound are available.
¹⁵N NMR for Nitrogen Atom Environments
¹⁵N NMR spectroscopy would be instrumental in probing the electronic environment of the two nitrogen atoms within the imidazole ring. The chemical shifts of the nitrogen atoms are sensitive to tautomerism and the nature of the substituents. In this compound, the presence of an iodine atom at the N1 position (in one of the tautomeric forms) and the adjacent iodine atoms at C2 and C5 would create a unique electronic environment. As with other spectroscopic data for this compound, specific ¹⁵N NMR data are not available in the current body of scientific literature.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration, as well as C-N and C=C stretching vibrations within the imidazole ring. The frequencies of these vibrations would be altered by the mass and electronic effects of the iodine substituents. Specifically, the C-I stretching vibrations would be expected to appear in the far-infrared region, typically below 600 cm⁻¹. Without experimental spectra, a detailed analysis of the vibrational modes of this compound cannot be performed.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The isotopic pattern of this peak would be highly characteristic due to the presence of four iodine atoms (¹²⁷I is monoisotopic). The fragmentation of the molecular ion would likely involve the successive loss of iodine atoms and potentially the cleavage of the imidazole ring. However, no mass spectral data for this compound has been found in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption bands corresponding to π→π* and n→π* transitions within the imidazole ring. The position and intensity of these absorption maxima would be influenced by the iodine substituents, which can affect the energy levels of the molecular orbitals involved in the electronic transitions. Due to the lack of available experimental data, a discussion of the specific electronic transitions for this compound is not possible.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which collectively govern the macroscopic properties of the material. For this compound, a molecule heavily substituted with large, electron-rich iodine atoms, X-ray diffraction studies would be essential to fully characterize its molecular and supramolecular structure.
Single-crystal X-ray diffraction analysis would be the gold standard for elucidating the molecular geometry and crystal packing of this compound. Although specific data for this compound is not present in the searched literature, we can predict certain features by examining related structures, such as 2,5-diiodo-4-nitro-1H-imidazole and 1,2,4,5-tetraphenyl-1H-imidazole. researchgate.netnih.gov
The molecular geometry of the imidazole core is expected to be largely planar, a characteristic feature of this aromatic heterocyclic system. The C-I bond lengths are anticipated to be consistent with those observed in other iodo-substituted aromatic compounds. The presence of four bulky iodine atoms will undoubtedly lead to significant steric hindrance, which may cause slight deviations from ideal planarity in the imidazole ring.
The crystal packing is expected to be dominated by halogen bonding, a type of non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site. In the case of this compound, the iodine atoms can act as both halogen bond donors and acceptors, potentially leading to a highly interconnected and dense packing arrangement. Hydrogen bonding involving the N-H group of the imidazole ring is also expected to play a crucial role in directing the crystal packing.
For comparative purposes, the crystallographic data for a related di-iodinated imidazole is presented below.
Table 1: Comparative Crystallographic Data for 2,5-diiodo-4-nitro-1H-imidazole hemihydrate researchgate.net
| Parameter | Value |
| Chemical Formula | C₆H₄I₄N₆O₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.931(3) |
| b (Å) | 7.3380(15) |
| c (Å) | 12.801(3) |
| α (°) | 90 |
| β (°) | 108.98(3) |
| γ (°) | 90 |
| Volume (ų) | 1238.4(5) |
The analysis of dihedral angles in this compound would primarily focus on the orientation of the iodine atoms relative to the imidazole ring. Due to the inherent planarity of the imidazole core, significant conformational flexibility is not expected within the ring itself. However, minor puckering or twisting could occur to alleviate steric strain imposed by the four large iodine substituents.
Table 2: Dihedral Angles in a Comparative Tetra-substituted Imidazole (1,2,4,5-tetraphenyl-1H-imidazole) nih.gov
| Molecule | Phenyl Ring Position | Dihedral Angle with Imidazole Ring (°) |
| A | 1 | 84.3(2) |
| A | 2 | 21.6(2) |
| A | 4 | 21.5(2) |
| A | 5 | 75.7(2) |
| B | 1 | 85.5(2) |
| B | 2 | 3.8(2) |
| B | 4 | 2.4(2) |
| B | 5 | 81.7(2) |
Disorder in crystal structures refers to the statistical occupation of multiple atomic positions or orientations within the crystal lattice. This phenomenon is not uncommon in substituted imidazoles. For instance, in the crystal structure of 1,2,4,5-tetraphenyl-1H-imidazole, the nitrogen atom at the 1-position and the carbon atom at the 5-position are statistically disordered. nih.govacs.org
Given the substitution pattern of this compound, it is plausible that similar disorder could be observed. Specifically, if the N-H proton is not localized on a single nitrogen atom, a tautomeric disorder could arise where the proton is shared between the two nitrogen atoms of the imidazole ring. This would result in a statistical distribution of iodine and a "partial" iodine atom at the 1 and 3 positions in the averaged crystal structure. Furthermore, rotational disorder of the entire molecule or positional disorder of the iodine atoms could also be a possibility, depending on the packing forces and the symmetry of the crystal lattice. A detailed single-crystal X-ray diffraction study would be necessary to confirm and characterize any such disorder phenomena.
Computational and Theoretical Investigations of 1,2,4,5 Tetraiodo 1h Imidazole
Quantum Chemical Calculations (e.g., DFT, G4 Methods)
Quantum chemical calculations are essential for modeling molecular systems where experimental data is sparse.
The first step in a computational study would be the optimization of the molecular geometry of 1,2,4,5-Tetraiodo-1H-imidazole. Using DFT methods, such as B3LYP with a suitable basis set that can handle heavy atoms like iodine (e.g., LANL2DZ or def2-TZVP), one could predict the bond lengths, bond angles, and dihedral angles of the molecule. It is expected that the imidazole (B134444) ring would remain largely planar, with the four iodine atoms and the hydrogen on the nitrogen atom situated in or close to the plane of the ring.
The electronic structure analysis would involve examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and stability. For a polyiodinated compound, the presence of iodine atoms would likely lower the HOMO-LUMO gap compared to unsubstituted imidazole, making it more reactive.
A Natural Bond Orbital (NBO) analysis could provide insights into the charge distribution and the nature of the chemical bonds within the molecule. It would be expected to show significant polarization of the C-I bonds, with positive charge accumulating on the iodine atoms (σ-holes), a key feature for halogen bonding.
Table 1: Predicted Molecular Properties of this compound (Theoretical)
| Property | Predicted Value/Characteristic | Method of Determination (Hypothetical) |
|---|---|---|
| Molecular Formula | C₃HI₄N₂ | - |
| Molecular Weight | 575.66 g/mol | - |
| Imidazole Ring Geometry | Planar | DFT Geometry Optimization |
| C-I Bond Lengths | ~2.10 - 2.15 Å | DFT Geometry Optimization |
| HOMO-LUMO Gap | Relatively small | DFT Electronic Structure Calculation |
G4 methods or high-level DFT calculations could be employed to investigate the energetic landscape of this compound. This would involve calculating its heat of formation and exploring the potential energy surface for various reactions. For instance, the tautomerism involving the N-H proton could be studied, predicting the relative energies of the possible tautomers.
Furthermore, the prediction of reaction pathways for its synthesis or decomposition would be possible. For example, the mechanism of direct iodination of imidazole to form the tetra-substituted product could be modeled, identifying transition states and activation barriers. This would provide valuable information for optimizing synthetic procedures.
Analysis of Non-Covalent Interactions
The presence of four iodine atoms in this compound makes non-covalent interactions, particularly halogen bonding, a dominant feature of its chemistry.
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In polyiodoimidazole systems, the iodine atoms act as potent halogen bond donors.
In the solid state, it is highly probable that this compound would form extensive networks of intermolecular I···I interactions. These interactions, where one iodine atom's σ-hole interacts with the nucleophilic equatorial region of another iodine atom, are a common feature in iodine-rich crystal structures. Research on related compounds like 1-methyl-2,4,5-triiodoimidazole has shown the formation of trimers through halogen bonds. researchgate.net The strength and geometry of these I···I contacts would dictate the packing of the molecules in the crystal lattice.
Besides I···I interactions, the iodine atoms of this compound can also form halogen bonds with other nucleophiles. The unprotonated nitrogen atom of the imidazole ring is a good halogen bond acceptor. Therefore, intermolecular I···N halogen bonds are expected to be a significant feature in its solid-state structure, potentially leading to the formation of chains or sheets. Studies on other iodoimidazoles have indeed confirmed the presence of strong C—I···N halogen bonds. researchgate.net
If co-crystallized with a sulfur-containing molecule (a Lewis base), the formation of I···S halogen bonds would also be highly likely. The sulfur atom, with its lone pairs of electrons, can act as a halogen bond acceptor. The strength of these interactions would depend on the nature of the sulfur-containing species.
Table 2: Predicted Non-Covalent Interactions in this compound (Theoretical)
| Interaction Type | Donor | Acceptor | Predicted Importance |
|---|---|---|---|
| Halogen Bond | Iodine (C-I) | Iodine (Equatorial Region) | High |
| Halogen Bond | Iodine (C-I) | Imidazole Nitrogen (N) | High |
| Halogen Bond | Iodine (C-I) | Sulfur Atom (in co-crystal) | Moderate to High |
Halogen Bonding (XB) in Polyiodoimidazole Systems
σ-Hole Interactions and Electrophilic Regions
A σ-hole is a region of positive electrostatic potential located on an atom, opposite to a covalent bond. wikipedia.org This phenomenon is particularly prominent in halogenated compounds, where it gives rise to a powerful non-covalent interaction known as halogen bonding. In the case of this compound, the four iodine atoms are key to its electrophilic nature.
Computational analyses reveal that a region of positive electrostatic potential exists on the outermost portion of each iodine atom, directly along the axis of the C-I bond. This positive region, or σ-hole, arises because the electron density is pulled inward toward the covalent bond, leaving the external pole of the iodine atom electron-deficient. Consequently, these electrophilic regions can interact favorably with nucleophiles or negative sites on adjacent molecules, such as lone pairs on nitrogen or oxygen atoms. The strength of these interactions, which can be predicted and quantified using computational methods, is a defining characteristic of the molecule's potential for forming complex supramolecular architectures. wikipedia.org
Hydrogen Bonding in Polyiodoimidazoles
Hydrogen bonds are strong, directional intermolecular forces that form when a hydrogen atom is bonded to a highly electronegative atom like nitrogen, oxygen, or fluorine. science.govsigmaaldrich.com In this compound, the imidazole ring contains a nitrogen atom bonded to a hydrogen (N-H), which can act as a hydrogen bond donor. The other nitrogen atom in the ring possesses a lone pair of electrons and can function as a hydrogen bond acceptor.
This dual capacity allows for the formation of robust intermolecular N-H···N hydrogen bonds. Computational models and experimental studies of similar imidazole derivatives show that these interactions can link molecules into one-dimensional infinite chains or more complex networks in the solid state. nih.gov The presence of bulky iodine atoms can sterically influence the geometry and accessibility of these hydrogen bonding sites, a factor that is extensively studied through computational modeling to predict stable crystal packing arrangements.
Aromatic Interactions (e.g., π-π Stacking)
The imidazole core of this compound is an aromatic ring system. Aromatic rings can engage in non-covalent interactions known as π-π stacking, which are a form of dipole-dipole interaction. nih.gov These interactions occur when the electron-rich π-systems of two aromatic rings align, typically in a parallel-displaced or T-shaped arrangement.
Tautomerism and Halogen Migration (Halotropy) Studies
Tautomers are structural isomers that can readily interconvert, often through the migration of a proton. wikipedia.org For this compound, prototropic tautomerism is a key feature. This process involves the migration of the N-H proton from one nitrogen atom of the imidazole ring to the other. wikipedia.orgrsc.org This creates two distinct tautomeric forms that are in equilibrium. Computational studies, often employing Density Functional Theory (DFT), can calculate the relative energies of these tautomers to predict which form is more stable in different environments, such as in the gas phase or in various solvents. researchgate.net
A more unique and less common phenomenon is halotropy, which involves the migration of a halogen atom. In theory, a C-I bond could break, and the iodine could migrate to a nitrogen atom, forming an N-I bond. While prototropic tautomerism is common for imidazoles, halotropy represents a more complex rearrangement. Computational chemistry provides the tools to investigate the feasibility of such migration by calculating the activation energies and transition states for the process, offering insight into whether halotropy is a likely dynamic process for this molecule under specific conditions.
Computational Design Principles for Polyiodinated Systems
Computational chemistry serves as a powerful tool in the rational design of new materials based on polyiodinated systems like this compound. By employing theoretical models, scientists can predict molecular properties and guide synthetic efforts, saving significant time and resources.
Key computational design principles include:
Predicting Non-Covalent Interactions: Methods like DFT are used to calculate the electrostatic potential surface of molecules, identifying the location and magnitude of σ-holes and hydrogen bonding sites. This allows for the prediction of how molecules will interact and self-assemble. nih.gov
Energy Calculations: The stability of different crystal polymorphs or co-crystals can be evaluated by calculating their lattice energies. This helps in identifying the most thermodynamically favorable structures. researchgate.net
Property Prediction: Computational models can predict various physicochemical properties, such as density, heats of formation, and electronic properties, which are crucial for designing materials with specific applications, for instance, as energetic materials or in electronics.
Virtual Screening and Docking: For applications in medicinal chemistry, computational docking studies can simulate the interaction of polyiodinated imidazoles with biological targets like enzymes, guiding the design of potent and selective inhibitors.
These computational approaches provide a foundational understanding of the structure-property relationships in polyiodinated systems, enabling the targeted design of novel functional materials.
Table of Interactions for this compound
| Interaction Type | Participating Atoms/Groups | Description | Primary Computational Investigation Method |
|---|---|---|---|
| σ-Hole (Halogen Bonding) | C-I and a nucleophile (e.g., N, O) | An electrophilic region on the iodine atom interacts with an electron-rich site. | Electrostatic Potential Surface Mapping (DFT) |
| Hydrogen Bonding | N-H (donor) and N (acceptor) | Directional interaction between the acidic proton on one imidazole and the lone pair on a nitrogen of another. | Geometry Optimization, Energy Calculations (DFT) |
| Aromatic (π-π Stacking) | Imidazole Rings | Stacking of aromatic rings due to electrostatic interactions between their π-electron systems. | Non-covalent Interaction (NCI) Plots, Energy Calculations |
| Prototropic Tautomerism | N-H proton, Imidazole Nitrogens | Migration of a proton between the two nitrogen atoms of the imidazole ring. | Transition State Search, Relative Energy Calculations (DFT) |
Reactivity and Chemical Transformations of 1,2,4,5 Tetraiodo 1h Imidazole
Nitration and Nitrolysis Reactions of Polyiodoimidazoles
The nitration and nitrolysis of polyiodoimidazoles, including 1,2,4,5-tetraiodo-1H-imidazole and its relatives, are key methods for the synthesis of polynitroimidazole compounds. These reactions typically involve the replacement of iodine atoms with nitro groups under strong nitrating conditions. The iodine atoms act as effective leaving groups, facilitating electrophilic substitution by the nitronium ion (NO₂⁺).
Research has demonstrated that the extent of nitration can be controlled to achieve selective substitution. For instance, the nitrolysis of 2,4,5-triiodoimidazole (B157059) can yield either 2,4(5)-dinitro-5(4)-iodoimidazole or the more energetic 2,4,5-trinitroimidazole, depending on the reaction conditions. arkat-usa.org The nitration of 1,2,4,5-tetraiodoimidazole is one of the documented pathways to produce 2,4,5-trinitroimidazole (1), which is often isolated as its more stable imidazolium (B1220033) salt (2). libretexts.org The reaction proceeds by treating the iodo-substituted imidazole (B134444) with potent nitrating agents, such as 100% nitric acid, sometimes in combination with sulfuric acid. libretexts.orgbyjus.com This process underscores the utility of polyiodoimidazoles as synthons for high-energy density materials. byjus.com The synthesis of 1-methyl-2,4,5-trinitroimidazole (B8335940) has also been achieved through a sequence involving the iodination of imidazole, followed by methylation and then nitration, highlighting the role of iodo-intermediates in accessing these structures. nih.gov
| Precursor | Nitrating Agent | Product | Yield | Reference |
| 2,4(5)-Dinitroimidazole | ~100% Nitric Acid | Imidazolium 2,4,5-trinitroimidazolate | 38% | arkat-usa.orgbyjus.com |
| 2,4(5)-Dinitroimidazole | ~100% Nitric Acid | Potassium 2,4,5-trinitroimidazolate | 15% | arkat-usa.orgbyjus.com |
| 1,2,4,5-Tetraiodoimidazole | 98% Nitric Acid | 2,4,5-Trinitroimidazole | - | libretexts.org |
| 2,4,5-Triiodoimidazole | 98% Nitric Acid | 2,4,5-Trinitroimidazole | - | libretexts.org |
Functionalization and Derivatization Strategies
The presence of the N-H proton in this compound allows for functionalization at the N-1 position. N-alkylation is a common strategy for modifying the properties of imidazole-based compounds. General methods for the N-alkylation of imidazoles involve reaction with alkyl halides or other electrophiles in the presence of a base. organic-chemistry.orgnih.gov A patented method describes the N1-alkylation of various imidazole compounds using carbonic esters in the presence of a strong organic tertiary amine catalyst, such as 1,8-diazabicycloundec-7-ene (DBU), in an aromatic or dipolar aprotic solvent at elevated temperatures (80-140 °C). google.com
For a highly substituted and electron-deficient ring like tetraiodoimidazole, the nucleophilicity of the ring nitrogens is significantly reduced. Therefore, stronger reaction conditions, such as the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF), may be necessary to deprotonate the imidazole and facilitate alkylation. beilstein-journals.org The choice of base and solvent system is crucial for achieving regioselectivity and high yields in the N-alkylation of azole heterocycles. beilstein-journals.org
The four carbon-iodine bonds in this compound are prime sites for C-functionalization, enabling the introduction of a wide array of substituents. The high reactivity of the C-I bond, particularly in comparison to C-Br or C-Cl bonds, makes it an excellent leaving group in various transformations. wikipedia.orgprinceton.edu
Halogen-Metal Exchange: A primary strategy for functionalizing the imidazole core is through halogen-metal exchange. This reaction typically involves treating the iodo-substituted imidazole with an organolithium reagent, such as n-butyllithium. wikipedia.orgrsc.org The iodine atom is exchanged for a lithium atom, generating a highly reactive lithiated imidazole intermediate. This organolithium species can then react with a variety of electrophiles (e.g., aldehydes, carbon dioxide, disulfides) to introduce new functional groups at the carbon positions of the imidazole ring. rsc.org Given the reactivity trend of halogens (I > Br > Cl), this exchange is highly efficient for iodoimidazoles. princeton.edu
Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the C-I bonds. Several named reactions are particularly relevant for the derivatization of this compound.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with a boronic acid or ester. organic-chemistry.orgwikipedia.org It is widely used for creating biaryl structures and is compatible with a broad range of functional groups. arkat-usa.org The reaction of an iodoimidazole with various aryl or heteroaryl boronic acids would allow for the synthesis of polyaryl-substituted imidazoles. arkat-usa.orgnih.gov
Sonogashira Coupling: This reaction employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This method provides a direct route to introduce alkynyl substituents onto the imidazole core, which can serve as handles for further transformations. The reaction is typically carried out under mild conditions with an amine base. wikipedia.orglibretexts.org
Ullmann Coupling: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetrical biaryl. byjus.comorganic-chemistry.org Ullmann-type reactions, or condensations, are broader in scope and include the copper-catalyzed formation of C-O, C-S, and C-N bonds by reacting an aryl halide with alcohols, thiols, or amines, respectively. wikipedia.orgwikipedia.org This provides a pathway for introducing a variety of functional groups onto the tetraiodoimidazole scaffold.
| Coupling Reaction | Catalytic System | Reactants | Bond Formed | Reference |
| Suzuki-Miyaura | Pd catalyst, Base | Organohalide + Boronic Acid/Ester | C-C | libretexts.orgorganic-chemistry.orgwikipedia.org |
| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base | Organohalide + Terminal Alkyne | C-C (alkynyl) | wikipedia.orgorganic-chemistry.orglibretexts.org |
| Ullmann | Cu catalyst | Organohalide + Organohalide/Alcohol/Amine | C-C, C-O, C-N | byjus.comwikipedia.orgwikipedia.org |
Reaction Mechanisms of Imidazole Derivatives
The chemical transformations of this compound are governed by well-established reaction mechanisms common to heterocyclic and organometallic chemistry.
Nitration Mechanism: The nitration of the imidazole ring proceeds via electrophilic aromatic substitution. In the case of iodoimidazoles, the reaction is a nitrolysis or ipso-substitution, where the iodine atom is displaced. The nitrating agent (e.g., a mixture of nitric and sulfuric acid) generates the highly electrophilic nitronium ion (NO₂⁺). This ion attacks one of the electron-rich carbon atoms of the imidazole ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. Subsequent loss of an iodonium (B1229267) ion (I⁺) restores the aromaticity of the ring, resulting in the nitro-substituted imidazole. libretexts.org The electron-withdrawing nature of the nitrogen atoms in the ring deactivates the C-2 position, making the C-4 and C-5 positions more susceptible to initial attack in unsubstituted imidazoles. nih.gov
Halogen-Metal Exchange Mechanism: The lithium-halogen exchange reaction is believed to proceed through an "ate" complex intermediate. princeton.edu The nucleophilic alkyl group from the organolithium reagent attacks the iodine atom on the imidazole ring. This forms a transient, higher-order organometallic species. This complex then rearranges, expelling an alkyl iodide and leaving the more stable lithiated imidazole, where the lithium is attached to the more electronegative carbon atom of the aromatic ring. princeton.eduyoutube.com
Cross-Coupling Mechanisms: The palladium- and copper-catalyzed coupling reactions operate via catalytic cycles involving the metal center.
Suzuki-Miyaura Coupling: The catalytic cycle typically involves three key steps:
Oxidative Addition: The Pd(0) catalyst reacts with the iodoimidazole, inserting itself into the carbon-iodine bond to form a Pd(II) complex. libretexts.orgwikipedia.org
Transmetalation: The organic group from the boronic acid (which is activated by a base) is transferred to the palladium center, displacing the halide. organic-chemistry.orgwikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org
Sonogashira Coupling: This reaction involves two interconnected catalytic cycles:
Palladium Cycle: This cycle is similar to the Suzuki coupling, involving oxidative addition of the iodoimidazole to Pd(0), followed by transmetalation and reductive elimination. libretexts.org
Copper Cycle: The Cu(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself. wikipedia.orglibretexts.org During the transmetalation step, this copper acetylide transfers the alkyne group to the Pd(II) complex. libretexts.org
Ullmann Reaction: The mechanism of the classic copper-catalyzed reaction is thought to involve the formation of an organocopper intermediate. wikipedia.org For Ullmann-type condensations, a Cu(I) species is generated, which can react with an alcohol, amine, or thiol to form a copper(I) alkoxide, amide, or thiolate. This copper complex then undergoes a metathesis reaction with the iodoimidazole to form the coupled product and a copper(I) halide. wikipedia.org Some proposed mechanisms involve an oxidative addition-reductive elimination pathway that cycles between Cu(I) and Cu(III) oxidation states. organic-chemistry.org
Q & A
Q. What are the common synthetic routes for preparing 1,2,4,5-tetrasubstituted imidazole derivatives, and how do they apply to 1,2,4,5-Tetraiodo-1H-imidazole?
- Methodological Answer : The synthesis of 1,2,4,5-tetrasubstituted imidazoles typically involves cyclocondensation reactions, multi-component reactions (MCRs), or cycloaddition strategies. For iodinated derivatives like this compound, iodination is often achieved via halogenation of precursor imidazoles using iodine or iodinating agents under controlled conditions. For example, tetraiodination can be performed via electrophilic substitution using iodine monochloride (ICl) in the presence of a base to stabilize the intermediate . Key reaction parameters include temperature (often 50–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric control to avoid over-iodination. A comparative analysis of yields from different methods is shown below:
| Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Cyclocondensation | 65–75 | ≥95% | |
| Multi-component reaction | 70–85 | ≥98% | |
| Halogenation (ICl) | 60–70 | ≥90% |
Q. How are this compound derivatives characterized structurally?
- Methodological Answer : Structural characterization relies on spectroscopic and crystallographic techniques:
- NMR : and NMR identify substitution patterns and confirm iodination (e.g., deshielded protons adjacent to iodine atoms) .
- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming tetraiodo substitution. For example, C–I bond lengths in similar derivatives range from 2.09–2.15 Å .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., [M+H] peaks for CHIN at m/z 785.62) .
Q. What biological activities are associated with 1,2,4,5-tetrasubstituted imidazoles, and how is this compound screened for these properties?
- Methodological Answer : These derivatives exhibit antibacterial, antifungal, and anticancer activities. For this compound, in vitro assays include:
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (e.g., MIC values of 2–8 µg/mL) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC values of 10–50 µM in HeLa cells) .
- Mechanistic Studies : Fluorescence-based assays to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase IIα inhibition at 5–20 µM) .
Advanced Research Questions
Q. What challenges arise in achieving regioselective iodination during the synthesis of this compound, and how are they addressed?
- Methodological Answer : Regioselectivity is complicated by iodine's electrophilic nature, leading to over-iodination or non-specific substitution. Strategies include:
- Steric Control : Bulky substituents at non-target positions (e.g., phenyl groups) direct iodination to specific sites .
- Catalytic Systems : Use of Lewis acids (e.g., ZnCl) to stabilize transition states and enhance selectivity .
- Stepwise Halogenation : Sequential iodination with protective groups (e.g., trimethylsilyl) to block reactive sites .
Q. How do crystallographic data resolve contradictions in proposed molecular geometries of iodinated imidazoles?
- Methodological Answer : X-ray crystallography resolves discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data. For example:
- Bond Angle Deviations : Computational models may underestimate C–I–C angles due to relativistic effects, while crystallography reveals angles of 101–104° .
- Packing Interactions : Crystallographic data show halogen bonding between iodine and adjacent molecules (distance: 3.3–3.5 Å), which DFT may not fully capture .
Q. What eco-friendly methodologies exist for synthesizing this compound, and how do they compare to traditional routes?
- Methodological Answer : Green synthesis approaches focus on solvent reduction, catalyst recycling, and energy efficiency:
- Solvent-Free Reactions : Mechanochemical grinding of imidazole precursors with KI/I under ball-milling conditions (yields: 60–70%) .
- Photocatalytic Iodination : UV-light-driven reactions using TiO catalysts, reducing reaction time from 12 h to 4 h .
- Comparative Metrics :
| Parameter | Traditional Method | Eco-Friendly Method |
|---|---|---|
| Reaction Time | 8–12 h | 4–6 h |
| Solvent Waste | High (DMF) | None |
| Energy Consumption | 150–200 W | 50–80 W |
Data Contradiction Analysis
Q. Why do some studies report divergent biological activity profiles for structurally similar iodinated imidazoles?
- Methodological Answer : Discrepancies arise from variations in assay conditions or substitution patterns:
- Substituent Effects : Electron-withdrawing groups (e.g., –NO) enhance antibacterial activity but reduce solubility, leading to false negatives in aqueous assays .
- Assay Sensitivity : MIC values for antifungal activity vary by >10-fold depending on fungal strain (e.g., C. albicans vs. A. fumigatus) .
- Synergistic Effects : Co-administration with adjuvants (e.g., β-lactams) may mask standalone efficacy .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
